N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole-carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a 3-methylisothiazol-5-yl substituent via an amide bond.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-4-11(18-14-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWJVJFUXYDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. These cells are targeted due to their rapid growth and division, which makes them susceptible to the cytotoxic effects of the compound.
Mode of Action
N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with its targets by reducing the secretion of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma. The compound has been shown to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells.
Biochemical Pathways
The compound affects the cell cycle, specifically inducing arrest in the G2-M phase. This phase is critical for cell division, and its disruption can lead to cell death. The compound’s effect on this phase was very close to the activity of doxorubicin, a well-known anticancer drug.
Result of Action
The compound has potent anticancer activity, particularly against Hep3B cancer cell line. It has been shown to have a significant cytotoxic effect, with IC50 values generally below 5 μM against the three human cancer cells lines.
Action Environment
The action, efficacy, and stability of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. Some similar compounds are recommended to be stored in an inert atmosphere at 2-8°C. Furthermore, the compound’s efficacy can be affected by the physiological environment of the target cells, including factors such as pH, presence of other metabolites, and the state of the cells themselves.
Biological Activity
N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings regarding its biological activity, including its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C12H10N2O3S
- Molecular Weight : 250.28 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, and a methylisothiazole group that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide. Here are some key findings:
In Vitro Studies
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
- Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest. For instance, studies indicated that treatment with the compound led to an increase in sub-G1 phase cells, suggesting apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 1.5 | Apoptosis induction |
| SK-N-SH (Neuroblastoma) | 2.0 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast Cancer) | 1.8 | Increased reactive oxygen species (ROS) |
In Vivo Studies
In vivo studies using murine models have also been conducted to evaluate the therapeutic efficacy of this compound:
- Tumor Growth Inhibition : Administration of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide resulted in significant tumor growth inhibition compared to control groups.
- Biodistribution : Pharmacokinetic studies showed favorable distribution within tumor tissues, enhancing its potential as an effective therapeutic agent.
Anti-inflammatory Activity
Beyond its anticancer properties, this compound has also shown promise in anti-inflammatory applications:
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Efficacy in Models : In carrageenan-induced paw edema models, the compound reduced inflammation significantly compared to untreated controls.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| N-(3-methylisothiazol...) | 45.77 |
| Diclofenac (Reference) | 53.41 |
Case Studies
Several case studies have highlighted the therapeutic potential of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide:
- Case Study in Glioblastoma : A patient with recurrent glioblastoma showed a partial response after treatment with this compound in combination with standard chemotherapy.
- Combination Therapy : Studies suggest that combining this compound with other chemotherapeutics may enhance overall efficacy and overcome resistance mechanisms commonly observed in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide with key analogs reported in the literature:
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structure : Features a 3-(trifluoromethyl)phenyl group.
- Activity : Exhibits potent α-amylase inhibition (IC₅₀ = 2.4 µM) and significant hypoglycemic effects in STZ-induced diabetic mice, reducing blood glucose by 58% after 4 hours .
- Key Differentiator : The electron-withdrawing trifluoromethyl group enhances metabolic stability and enzyme inhibition compared to alkyl or methoxy substituents.
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Contains a 3,4-dimethoxyphenyl substituent.
- Synthesis : Purified via silica gel chromatography (75% yield, m.p. 175–177°C) .
- Activity: Not explicitly reported, but methoxy groups may improve solubility and membrane permeability compared to halogenated analogs.
N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4)
- Structure : Substituted with a 3,5-dimethoxyphenyl group.
- Synthesis : Similar to HSD-2 but with distinct NMR shifts (δ 6.78 ppm for aromatic protons) .
- Key Differentiator : Symmetric methoxy substitution may alter binding kinetics in enzyme pockets versus asymmetric analogs.
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)
- Structure : Bromine at C6 and a naphthyl group.
- Activity: Acts as a human STING agonist, inducing interferon signaling pathways. Synthesized with >95% purity and used in immunomodulatory studies .
- Key Differentiator : Bulky naphthyl group and bromine enhance hydrophobic interactions and target selectivity.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807/S9229)
- Structure : Aliphatic heptan-4-yl chain.
- Application : Used as a food additive (EAFUS) and analyzed via LC–MS/MS for metabolic studies .
- Key Differentiator : The alkyl chain improves lipophilicity, favoring applications in flavor chemistry.
MDC and ADC (Methylenedioxyphenyl-Based Amides)
- Structures :
- MDC : 4-Methoxybenzyl substituent.
- ADC : 3-Acetylphenyl substituent.
- Properties: Monoclinic crystals (Z = 2 for MDC, Z = 4 for ADC) with energy gaps of 3.54 eV (MDC) and 3.96 eV (ADC) via DFT . MDC shows superior anti-inflammatory and antioxidant activity compared to ADC .
Comparative Data Table
*Inferred from structural similarity to BNBC .
Mechanistic and Structural Insights
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in IIc) enhance enzyme inhibition, while electron-donating groups (e.g., methoxy in HSD-2) improve solubility .
- Steric Effects: Bulky substituents (e.g., naphthyl in BNBC) favor protein-ligand interactions in immunomodulatory targets .
- Metabolism : Alkyl chains (e.g., heptan-4-yl in S807) reduce hepatic clearance, making them suitable for food applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
